molecular formula C5H8O2 B046785 4-Pentenoic acid CAS No. 591-80-0

4-Pentenoic acid

Cat. No.: B046785
CAS No.: 591-80-0
M. Wt: 100.12 g/mol
InChI Key: HVAMZGADVCBITI-UHFFFAOYSA-N
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Description

4-Pentenoic acid (4-PA) is a short-chain unsaturated carboxylic acid (CH₂=CHCH₂CH₂COOH) with a terminal double bond. It is structurally analogous to methylenecyclopropylacetic acid, a metabolite of hypoglycin A implicated in Jamaican vomiting sickness . 4-PA has been widely studied for its metabolic effects, particularly its role in inhibiting fatty acid β-oxidation and urea cycle enzymes, leading to hyperammonemia, hypoglycemia, and microvesicular steatosis in animal models . It is also a key experimental tool for modeling Reye’s syndrome and investigating drug-induced hepatotoxicity . Additionally, 4-PA serves as a precursor in organic synthesis, enabling applications in crosslinking polymers (e.g., cellulose derivatives) and catalytic reactions (e.g., Pd-catalyzed amination) .

Preparation Methods

Catalytic Rearrangement of Propylene Alcohol and Orthoacetate

Reaction Mechanism and Conditions

The method described in patent CN101157608A utilizes propylene alcohol (allyl alcohol) and orthoacetate (e.g., trimethyl orthoacetate) as starting materials . The reaction proceeds via transesterification and Claisen rearrangement under acidic or Lewis acid catalysis (Figure 1).

Step 1: Transesterification and Rearrangement
Propylene alcohol reacts with orthoacetate at 60–200°C (optimized: 80–150°C) in the presence of catalysts such as phosphoric acid, aluminum chloride, or propionic acid. The reaction generates 4-pentenoate esters (e.g., methyl 4-pentenoate) through a -sigmatropic shift.

Step 2: Hydrolysis and Acidification
The ester undergoes alkaline hydrolysis (5–50% NaOH/KOH, 50–100°C) followed by acidification (H2SO4/HCl) to yield 4-PA. This step achieves >98% purity and 87–92% yield .

Catalytic Systems and Optimization

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Phosphoric acid135887.1
Aluminum chloride150992.0
Propionic acid150790.2

Key Advantages :

  • Mild conditions and high selectivity (>98% content) .

  • Scalable to industrial production with minimal byproducts.

Wittig Olefination for Substituted 4-Pentenoic Acids

Synthesis of 5-Phenyl-4-Pentenoic Acid

The Wittig reaction, as demonstrated in ChemicalBook’s protocol, enables the synthesis of 5-phenyl-4-pentenoic acid (yield: 95%) .

Reaction Scheme :

  • Ylide Formation : (3-Carboxypropyl)triphenylphosphonium bromide reacts with sodium hexamethyldisilazane (NaHMDS) in THF at 0°C.

  • Olefination : Benzaldehyde is added at -78°C, followed by warming to 20°C to form the α,β-unsaturated acid.

Conditions :

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: -78°C to 20°C.

  • Workup: Acidification (HCl) and extraction with ethyl acetate.

Scope and Limitations

  • Substituent Compatibility : Effective for aryl and alkyl aldehydes.

  • Drawbacks : Requires stoichiometric phosphonium reagents, increasing cost and waste.

Green Synthesis from Gamma-Valerolactone (GVL)

Catalytic Conversion Over SiO2/Al2O3

Recent advancements highlight the conversion of lignocellulose-derived GVL to 4-PA using SiO2/Al2O3 catalysts .

Mechanism :

  • Ring-Opening : GVL undergoes acid-catalyzed ring-opening to form pentenoic acid.

  • Isomerization : Lewis acid sites on SiO2/Al2O3 promote double-bond migration to the 4-position.

Optimized Conditions :

  • Temperature: 200–250°C.

  • Catalyst Loading: 5–10 wt%.

  • Yield: 91% (with 98% selectivity) .

Industrial Relevance

  • Sustainability : Utilizes renewable biomass feedstocks.

  • Cost-Efficiency : Avoids noble metal catalysts.

Allyl Chloride–Diethyl Malonate Condensation

Alkylation and Decarboxylation

Patent CN101200425A outlines a two-step synthesis from allyl chloride and diethyl malonate :

Step 1: Alkylation
Diethyl malonate reacts with allyl chloride under alkaline conditions (NaOEt/NaOMe, 20–40°C, 2–4 h) to form 2-allyl diethyl malonate .

Step 2: Saponification and Decarboxylation

  • Hydrolysis : 2-allyl malonate ester is saponified with NaOH.

  • Decarboxylation : Heating induces CO2 elimination, yielding 4-PA.

Yield : >85% (overall).

Advantages Over Traditional Methods

  • Low-Temperature Operation : Reduces side reactions.

  • Cost-Effective Reagents : Allyl chloride is inexpensive and widely available.

Comparative Analysis of Methods

MethodStarting MaterialsCatalystYield (%)Selectivity (%)Scalability
Catalytic RearrangementAllyl alcohol, orthoacetateH3PO4, AlCl387–92>98High
Wittig OlefinationPhosphonium salt, aldehydeNaHMDS9590–95Low
GVL ConversionGamma-valerolactoneSiO2/Al2O39198Moderate
Allyl Chloride CondensationAllyl chloride, diethyl malonateNaOEt>8590High

Key Insights :

  • Catalytic Rearrangement and Allyl Chloride Condensation are optimal for bulk production due to high scalability and yields.

  • GVL Conversion offers ecological benefits but requires further optimization for energy-intensive steps.

  • Wittig Olefination remains niche for specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-Pentenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Studies

4-Pentenoic acid has been utilized in biochemical research to study fatty acid oxidation. A study demonstrated its effectiveness in inhibiting fatty acid oxidation in rat heart mitochondria, providing insights into metabolic pathways and potential therapeutic targets for metabolic disorders .

Chemoenzymatic Reactions

Recent advancements have highlighted the role of this compound in chemoenzymatic halocyclization processes. Research scaled up the bromolactonization of this compound from laboratory to preparative scales, revealing significant insights into enzyme inhibition and substrate concentration effects. This work emphasizes the compound's utility in developing environmentally friendly synthetic methodologies .

Polyhydroxyalkanoate Production

This compound serves as a precursor for poly(3-hydroxy-4-pentenoic acid) (P(HPE)), a type of polyhydroxyalkanoate (PHA). PHAs are biodegradable polymers with applications in packaging, coatings, and biomedical fields. The accumulation of P(HPE) can be induced by specific microbial species, showcasing the compound's potential in sustainable materials science .

Flavoring Agents

In the flavor and fragrance industry, this compound is recognized for its cheesy odor and dairy flavor profile. It is used as a flavoring agent in various food products, contributing to sensory experiences in culinary applications .

Chemical Intermediates

The compound plays a crucial role as an intermediate in the synthesis of various chemical products. Its reactivity allows it to participate in numerous reactions leading to valuable derivatives used across multiple industries, including pharmaceuticals and agrochemicals .

Case Study 1: Inhibition of Fatty Acid Oxidation

A study investigated the effects of this compound on mitochondrial fatty acid oxidation rates. Results indicated that higher concentrations of the compound significantly inhibited oxidation processes, suggesting potential applications in metabolic research and therapeutic development for conditions like obesity and diabetes .

Case Study 2: Scale-Up of Bromolactonization

Research focused on scaling up the bromolactonization reaction involving this compound demonstrated that optimizing substrate concentrations could enhance product yields while minimizing waste. The findings are critical for industrial applications where efficiency and sustainability are paramount .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Insights
Biochemical StudiesInhibition of fatty acid oxidationSignificant inhibition observed in mitochondrial studies
Chemoenzymatic ReactionsBromolactonization at preparative scaleOver 90% yield achieved with optimized conditions
PHA ProductionPrecursor for biodegradable polymersInduced by specific microbial strains
Flavoring AgentsUsed as a flavoring component with a cheesy odorEnhances sensory profiles in food products
Chemical IntermediatesIntermediate for various chemical synthesesValuable for pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methylenecyclopropylacetic Acid (MCPA)

  • Structural Similarity : Both 4-PA and MCPA are unsaturated carboxylic acids. MCPA is a hypoglycin A metabolite linked to Jamaican vomiting sickness, while 4-PA mimics its toxic effects .
  • Functional Differences: MCPA directly inhibits β-oxidation enzymes, whereas 4-PA’s toxicity arises from its metabolite, 2,4-pentadienoyl-CoA, which irreversibly inhibits mitochondrial thiolase .

Propionic Acid

  • Structural Similarity : Both are short-chain carboxylic acids.
  • Propionic acid’s hyperammonemia arises from CoA sequestration, while 4-PA disrupts mitochondrial energy metabolism and ATP synthesis .

Valproic Acid (VPA) and 4-ene VPA

  • Structural Similarity : 4-PA is a structural analog of 4-ene VPA, a hepatotoxic metabolite of VPA .
  • Functional Differences: 4-ene VPA forms glutathione conjugates (e.g., 3-oxo-4-ene VPA) linked to hepatotoxicity, while 4-PA generates 3-oxo-4-pentenoic acid conjugates . 4-PA induces mitochondrial permeability transition (MPT) at lower concentrations than VPA, contributing to its acute toxicity .

Fluorinated Analogs (e.g., α-Fluoro-4-ene VPA)

  • Structural Similarity : Fluorination at the α-position blocks β-oxidation, making these analogs inert to mitochondrial degradation .
  • Functional Differences :
    • Fluorinated analogs exhibit reduced hepatotoxicity compared to 4-PA, confirming that β-oxidation is critical for 4-PA’s toxicity .

Octanoic Acid

  • Structural Similarity : Both are medium-chain fatty acids.
  • 4-PA uniquely reduces mitochondrial ATP and ornithine transport, exacerbating hyperammonemia .

Key Research Findings and Data Tables

Table 1: Inhibitory Effects on Mitochondrial Pathways

Compound Target Pathway/Enzyme Mechanism Reference
4-Pentenoic acid Fatty acid β-oxidation 2,4-pentadienoyl-CoA inhibits thiolase
Propionic acid Fatty acid oxidation, ureagenesis CoA sequestration
MCPA β-oxidation enzymes Direct inhibition
4-ene VPA Glutathione synthesis Conjugate formation (3-oxo-4-ene VPA)

Table 2: Toxicity Profiles in Animal Models

Compound Hyperammonemia Hypoglycemia Microvesicular Steatosis Mitochondrial MPT Induction
This compound Yes Yes Yes Yes (≥5 mM)
Propionic acid Yes No Yes No
4-ene VPA Yes Yes Yes Yes (≥10 mM)
Octanoic acid Mild No Yes No

Mechanistic Insights and Contradictions

  • Enzyme Inhibition : 4-PA inhibits carbamyl phosphate synthetase (CPS) and OTC in rats only after preincubation, suggesting indirect effects via energy depletion . This contrasts with direct inhibition observed in human OTC .
  • Conflicting Data : Some studies attribute 4-PA’s ureagenesis inhibition to ATP depletion, while others propose direct enzyme modulation .

Biological Activity

4-Pentenoic acid, an unsaturated fatty acid, has garnered attention in biochemical research due to its diverse biological activities. It is a structural isomer of pentanoic acid and has been studied for its metabolic effects, potential therapeutic applications, and interactions with various biological systems. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

  • Chemical Formula : C₅H₸O₂
  • Molecular Weight : 100.13 g/mol
  • Structure : Contains a double bond between the fourth and fifth carbon atoms, contributing to its reactivity and biological effects.

Metabolic Effects

This compound has been shown to influence metabolic pathways significantly. Research indicates that it can inhibit gluconeogenesis and fatty acid oxidation in various cellular models. Notably, studies on Tetrahymena pyriformis demonstrated that this compound inhibited glucose utilization and altered lipid metabolism. The inhibition was consistent across different substrates, suggesting a broad impact on energy metabolism pathways .

Case Studies

  • Gluconeogenesis Inhibition :
    • In studies involving mice, administration of this compound led to a notable decrease in palmitate oxidation and gluconeogenesis. This effect was mitigated by the co-administration of carnitine, indicating a potential therapeutic angle for metabolic disorders .
  • Cellular Toxicity :
    • Research highlighted that this compound exhibits convulsant activity by acting as an inhibitor of glutamate decarboxylase (GAD), which is crucial for GABA synthesis. This suggests that high concentrations could lead to neurotoxic effects, emphasizing the need for careful dosage in therapeutic applications .

Enzymatic Interactions

This compound interacts with various enzymes, affecting their activity:

  • Inhibition of Glycogen Synthesis : Similar to pentanoate, it inhibits glycogen synthesis from multiple substrates, impacting energy storage mechanisms in cells .
  • Effect on Biocatalysts : In a study scaling up the bromolactonization of this compound, it was found that high concentrations led to significant enzyme inhibition, highlighting its potential as a substrate in enzymatic reactions but also its limitations due to substrate inhibition .

Industrial Uses

This compound is being explored for its applications in the production of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by microbial fermentation. These materials are gaining traction due to their environmental benefits and versatility in applications ranging from packaging to biomedical devices .

Biomedical Applications

The compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic diseases. Its role in inhibiting gluconeogenesis may be particularly relevant for conditions like diabetes.

Summary of Findings

Study FocusKey Findings
Metabolic PathwaysInhibits gluconeogenesis and fatty acid oxidation; impacts energy metabolism significantly.
NeurotoxicityActs as a GAD inhibitor; potential convulsant activity noted at high concentrations.
Enzymatic InteractionsSignificant substrate inhibition observed in biocatalytic processes; affects glycogen synthesis.
Industrial ApplicationsExplored in PHA production; potential for biodegradable material synthesis.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 4-pentenoic acid in biological samples, and how can their accuracy be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantification. Calibration curves using pure standards and spike-recovery experiments in matrices (e.g., plasma, urine) are critical for validation. For structural confirmation, tandem mass spectrometry (MS/MS) can differentiate this compound from structural analogs like valeric acid by analyzing fragmentation patterns (e.g., cyclic carbonium ions unique to this compound) .

Q. What storage conditions are recommended to preserve this compound’s stability in laboratory settings?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Solubility in alcohol (ethanol, methanol) allows preparation of stock solutions, but aqueous solutions should be prepared fresh due to hydrolysis risks. Monitor pH stability, as its pKa (4.677 at 25°C) influences ionization in aqueous environments .

Q. How can researchers synthesize this compound, and what purity assessment methods are recommended?

  • Methodological Answer : Common synthesis routes include oxidation of 4-penten-1-ol or carboxylation of allylic intermediates. Purity is assessed via nuclear magnetic resonance (NMR) for structural verification and gas chromatography (GC) for quantification of residual solvents. Thermodynamic properties (e.g., boiling point: ~193°F) guide distillation-based purification .

Advanced Research Questions

Q. What experimental models are most effective for investigating this compound’s role in drug-induced hepatotoxicity?

  • Methodological Answer : In vitro models (e.g., primary hepatocytes or HepG2 cells) treated with this compound can assess mitochondrial dysfunction via ATP assays. In vivo rodent models with co-administration of valproic acid (VPA) allow evaluation of hepatotoxicity biomarkers (e.g., glutathione depletion, ALT/AST levels). Use LC-MS to detect reactive metabolites like 4-ene-VPA conjugates with glutathione, which are implicated in toxicity .

Q. How does this compound’s terminal double bond influence its metabolic pathways, and what techniques can track these transformations?

  • Methodological Answer : The double bond enables β-oxidation to 2,4-pentadienoyl-CoA, detectable via isotopic labeling and mass spectrometry. Stable isotope tracing (e.g., ¹³C-labeled this compound) in mitochondrial extracts can map intermediates. MS/MS is critical for identifying cyclic carbonium ions formed during intramolecular cyclization, a reaction absent in saturated analogs .

Q. What conflicting hypotheses exist about this compound’s mechanism of reducing renal ATP, and how can researchers resolve these discrepancies?

  • Methodological Answer : Hypothesis 1: ATP depletion is mediated via adenosine accumulation from altered nucleotide metabolism. Hypothesis 2: Direct inhibition of mitochondrial complexes reduces ATP synthesis. To resolve this, use kidney perfusion models with adenosine receptor antagonists (e.g., theophylline) and measure ATP via luciferase assays. Compare results with mitochondrial respirometry data to isolate the primary mechanism .

Q. How can computational chemistry enhance the understanding of this compound’s thermodynamic and kinetic behavior in reactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict reaction pathways (e.g., cyclization energetics) using software like Gaussian. Validate predictions with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) and compare with NIST-reported thermodynamic data (e.g., ΔvapH° = 44.8 kJ/mol) .

Q. Data Contradiction Analysis

  • Discrepancy in Hepatotoxicity Mechanisms : While some studies attribute toxicity to glutathione depletion via 4-ene-VPA conjugates, others suggest direct mitochondrial inhibition. Researchers should design dual-pathway inhibition experiments (e.g., glutathione supplementation + mitochondrial complex inhibitors) to quantify relative contributions .

Properties

IUPAC Name

pent-4-enoic acid
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InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)
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InChI Key

HVAMZGADVCBITI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCCC(=O)O
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Molecular Formula

C5H8O2
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DSSTOX Substance ID

DTXSID0044448
Record name 4-Pentenoic acid
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Molecular Weight

100.12 g/mol
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Physical Description

Liquid, colourless liquid with a cheese-like odour
Record name 4-Pentenoic acid
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Solubility

slightly soluble in water; soluble in alcohol and ether
Record name 4-Pentenoic acid
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Density

0.970-0.990 (20°)
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CAS No.

591-80-0
Record name 4-Pentenoic acid
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Melting Point

-22.5 °C
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Synthesis routes and methods I

Procedure details

To a boiling solution of 2-(2-methylphenyl)-3-methylbutyronitrile (Herz W., J.Am.Chem.Soc. 80, 3139, 1958) (207.9 g) and 86% 3,3-diethoxypropylchloride (154 g) in anhydrous toluene (1250 ml) is dropped during about 50 minutes under stirring 107.7 g of a 50% toluenic sodium amide suspension (NaNH2 content 53.8 g) and the mixture is refluxed under continuous stirring for 6 hours. On subsequent cooling, the stirred mixture is diluted with water (300 ml), the toluenic portion is separated and the aqueous phase is extracted with toluene. The organic solutions are combined, washed with water and saturated brine (aqueous sodium chloride solution) until the reaction is neutral, and then it is dried over anhydrous sodium sulfate. Finally, the solvent is evaporated under reduced pressure and the residue is distilled to give 302.9 g (83.2%) of 5,5-diethoxy-2-isopropyl-2-(2-methylphenyl-valeronitrile, b.p. 102° to 104° C. at 4 Pa.
Quantity
207.9 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The solution of trimethylsilylmethyllithium (about 0.43 mol) prepared from 8.7 g (1.25 mol) of lithium powder and 74 ml (61.6 g, 0.5 mol) of chloromethyltrimethylsilane in 450 ml of pentane was placed in a 750 ml four-necked sulphonation flask provided with a magnetic stirrer, dropping funnel, condenser and argon gasification. Then a solution of 60.0 g (0.33 mol) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one in 75 ml of tetrahydrofuran was added dropwise thereto at −20° C. within 30 minutes. The mixture was warmed slowly to room temperature and subsequently the pentane was distilled off up to the boiling point 62° C. over a Vigreux column. The pentane, which was distilled off, was replaced continuously with 500 ml of tetrahydrofuran. Finally, the mixture was heated at reflux for 12 hours under GC control. Subsequently, it was cooled to 0° C., 200 ml of water were added dropwise, the phases were separated and the aqueous phase was extracted three times with 100 ml of pentane each time. The entire organic phase was washed with 150 ml of saturated sodium bicarbonate solution and sodium chloride solution, dried over anhydrous sodium sulphate, filtered and concentrated. This gave 67.5 g of a yellow oil, which was distilled over a 10 cm packed column. At a boiling temperature of 38° C./0.04 mbar (4 Pa) there were obtained 49.0 g (82% yield) of 4,6,6-trimethyl-5,6,7,7a-tetrahydro-5-methylidene-1,3-benzodioxol as a colorless oil. The analytical data of the product were the same as those of the product of Example 7.
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
4,6,6-trimethyl-5,6,7,7a-tetrahydro-1,3-benzodioxol-5-one
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 mL three-necked round-bottom flask equipped with magnetic stirring, oil bath heat, and connection to a nitrogen bubbler was charged with 17.2 g of N-methylperfluorobutanesulfonamide (C4F9SO2NHCH3) and 250 mL dimethyl sulfoxide. Stirring was begun, and the solid dissolved within a few minutes. A solution of 4.0 g of potassium hydroxide in 5 mL of water was added via pipette, and stirring was continued for another 30 min while the oil bath was heated to 80° C. By the end of this period most of the potassium hydroxide had dissolved. 11-Bromo-1-undecene, obtained from Aldrich Chemical Co. (95 percent purity, 12.3 g) was then added to the flask via pipette, and the reaction mixture was left to stir for 19 hr at 80° C. The oil bath was then removed to allow the mixture to cool, and the flask contents were poured into a separatory funnel. The mixture separated into two liquid phases, and the lower layer was drawn off. The upper phase was diluted with an equal volume of water, causing separation of a small amount of lower phase. This was also drawn off and combined with the first batch. The combined crude product (18.0 g) was dissolved in 150 ml dichloromethane and washed successively with 100 ml portions of water, 10 weight percent aqueous potassium hydroxide solution, water, and brine. The dichloromethane solution was dried over anhydrous magnesium sulfate and filtered, then solvent was removed on a rotary evaporator at water aspirator pressure. This left 17.9 g light straw-colored liquid product. Bulb-to-bulb vacuum distillation of 17.3 g crude product at 160-180° C. and 0.3 torr (4 Pa) gave 16.2 g of N-(10-undecenyl)-N-methylperfluorobutanesulfonamide as a clear, colorless liquid distillate.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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